Quinolin-4-amine hydrochloride

Description

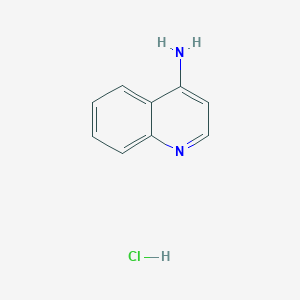

Structure

3D Structure of Parent

Properties

IUPAC Name |

quinolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-6H,(H2,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZIHPAAJVXCAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482647 | |

| Record name | quinolin-4-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35654-61-6 | |

| Record name | 4-Quinolinamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35654-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | quinolin-4-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Spectroscopic Characterization of Quinolin-4-amine Hydrochloride

Executive Summary

Quinolin-4-amine hydrochloride (4-Aminoquinoline HCl) is a critical bicyclic heteroaromatic scaffold, serving as the pharmacophore for a vast class of antimalarial drugs (e.g., chloroquine, amodiaquine) and kinase inhibitors. Its spectroscopic signature is defined by the interplay between the electron-rich amino group at position 4 and the electron-deficient quinoline ring.

This guide provides a rigorous technical analysis of its spectroscopic data (NMR, IR, MS), focusing on the hydrochloride salt form . It distinguishes itself from standard databases by explaining the causality of spectral features—specifically the impact of N1-protonation on chemical shifts and vibrational modes.

Physicochemical Profile

| Property | Data | Notes |

| IUPAC Name | This compound | |

| CAS Number | 1668-87-7 (HCl salt) | Free base: 578-68-7 |

| Formula | C | MW: 144.17 (base) + 36.46 (HCl) = 180.63 g/mol |

| Appearance | White to off-white crystalline powder | Hygroscopic; store under desiccant. |

| Solubility | High: Water, Methanol, DMSOLow: CHCl | Protonation at N1 drastically increases polarity. |

| Melting Point | >250 °C (decomp) | Free base melts at 151–155 °C. |

Experimental Protocols for Characterization

To ensure reproducible data, follow these field-proven sample preparation protocols.

Nuclear Magnetic Resonance (NMR)

-

Solvent Selection: Use DMSO-d

(99.9% D) for the HCl salt. D -

Concentration: Prepare a 10–15 mg/mL solution.

-

Handling: The HCl salt is acidic. Ensure the NMR tube is free of residual base (e.g., from washing with detergent) to prevent in-situ deprotonation, which causes peak broadening and chemical shift migration.

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

-

Mobile Phase: 0.1% Formic acid in Water/Acetonitrile (50:50).

-

Note: The HCl salt dissociates instantly in the mobile phase. You will observe the cation

of the free base.

Infrared Spectroscopy (IR)

-

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

-

Pre-treatment: Dry the sample at 60 °C under vacuum for 1 hour before analysis to remove surface moisture, which interferes with the N-H region.

Spectroscopic Analysis

Mass Spectrometry (MS)

Molecular Ion:

Fragmentation Pathway:

The fragmentation of 4-aminoquinoline follows a characteristic pathway driven by the stability of the aromatic core. The primary loss is ammonia (NH

Figure 1: The loss of NH

Infrared Spectroscopy (IR)

The IR spectrum of the hydrochloride salt differs significantly from the free base due to the protonation of the ring nitrogen and the formation of an ammonium species.

| Functional Group | Frequency (cm | Assignment & Salt Effect |

| N-H Stretch | 3100 – 3400 (Broad) | In the HCl salt, the sharp primary amine doublets of the free base are obscured by a broad, complex band due to the protonated ring nitrogen ( |

| Ammonium Band | 2500 – 3000 | A series of broad "combination bands" characteristic of amine salts ( |

| C=N / C=C (Ar) | 1620 – 1580 | Aromatic ring breathing modes. These bands shift to higher frequencies (blue shift) compared to the free base due to the increased positive charge density on the ring. |

| C-N Stretch | ~1350 | Aryl-amine bond stretch. |

NMR Spectroscopy ( H & C)

The protonation of the quinoline nitrogen (N1) exerts a strong electron-withdrawing effect, causing a downfield shift (deshielding) of the ring protons compared to the free base.

H NMR Data (400 MHz, DMSO-d

)

| Position | Multiplicity | Interpretation | |||

| H-2 | 8.80 – 8.95 | ~8.40 | d | 6.0 | Most deshielded due to proximity to |

| H-8 | 8.45 – 8.55 | ~8.10 | d | 8.0 | Deshielded by peri-effect and N1 protonation. |

| H-5 | 8.05 – 8.15 | ~7.80 | d | 8.0 | |

| H-7 | 7.85 – 7.95 | ~7.60 | t | 7.5 | |

| H-6 | 7.65 – 7.75 | ~7.40 | t | 7.5 | |

| H-3 | 6.90 – 7.00 | ~6.50 | d | 6.0 | Ortho to the amino group; shielded by resonance but shifted downfield by salt formation. |

| NH | 9.00 – 10.00 | ~6.80 | Broad s | - | In the salt, these protons exchange with the acidic proton, often merging into a very broad singlet downfield. |

C NMR Data (100 MHz, DMSO-d

)

-

C-4 (ipso): ~155-158 ppm. (Deshielded by N-substitution).

-

C-2: ~145-148 ppm.

-

C-8a: ~138 ppm.

-

C-7, C-8, C-5: 120–135 ppm region.

-

C-3: ~98–100 ppm. (Highly shielded due to resonance donation from the 4-NH

group).

Structural Logic & Tautomerism

It is vital to understand that 4-aminoquinoline can exist in two tautomeric forms: the amino form and the imino form. In the hydrochloride salt, the protonation occurs preferentially at the ring nitrogen (N1), stabilizing the aromatic system.

Figure 2: Protonation locks the molecule in a cationic aromatic state, distinct from the neutral imine tautomer.

Quality Control & Impurities

When analyzing commercial or synthesized batches, look for these common impurities:

-

4-Chloroquinoline: Starting material. Look for a lack of the NH

signal and a shift in H-2/H-3. -

Solvents:

-

Ethanol/Methanol: Often used in recrystallization of the salt.

-

Water:[3] The salt is hygroscopic; a large H

O peak at 3.33 ppm (in DMSO) is common.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Retrieved from [Link]

- Egan, T. J., et al. (2000).Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline ring basicity. Journal of Medicinal Chemistry.

- Pretsch, E., et al.Structure Determination of Organic Compounds. Springer.

Sources

An In-depth Technical Guide to the Chemical Properties and Stability of Quinolin-4-amine Hydrochloride

This guide provides a comprehensive technical overview of Quinolin-4-amine hydrochloride, a key intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, stability profile, and handling protocols necessary for its effective utilization in a laboratory setting. The insights herein are grounded in established scientific principles and field-proven methodologies to ensure both accuracy and practical applicability.

Introduction and Significance

Quinolin-4-amine and its derivatives are foundational scaffolds in medicinal chemistry, forming the structural core of numerous therapeutic agents, most notably antimalarials like chloroquine.[1] The hydrochloride salt form is frequently employed to enhance the solubility and bioavailability of the parent compound.[2] Understanding the intrinsic chemical properties and stability of this compound is therefore paramount for designing robust synthetic routes, developing stable pharmaceutical formulations, and ensuring the integrity of analytical standards. This guide serves as a critical resource for scientists working with this versatile compound.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical reactions and physical formulations. This compound is a crystalline solid whose characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂ | PubChem[3] |

| Molecular Weight | 180.64 g/mol | PubChem |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Solubility | Soluble in water, hot water, and alcohol.[4][5] | General Quinoline Properties[4][5] |

| Parent Compound | 4-Aminoquinoline | PubChem[3] |

| Component Acid | Hydrochloric Acid | PubChem[3] |

Note: The appearance is inferred from typical characteristics of similar amine hydrochloride salts, as specific vendor information can vary.

The hydrochloride salt is formed by the protonation of the basic nitrogen atom of the quinoline ring or the exocyclic amine. This ionization significantly increases the compound's polarity and, consequently, its solubility in aqueous media compared to the free base, 4-aminoquinoline.[1]

Chemical Stability and Degradation Profile

The stability of this compound is a critical parameter for its storage, handling, and application. The quinoline ring itself is relatively stable, but like many aromatic amines, it is susceptible to specific degradation pathways, particularly under stress conditions.[6]

Key Factors Influencing Stability

-

Light: Quinoline and its derivatives are known to be sensitive to light.[4][5] Upon exposure, aged samples can darken, turning from colorless or white to yellow and eventually brown, indicating photochemical degradation.[4][5] Therefore, protection from light is a primary consideration for maintaining purity.

-

Moisture (Hydrolysis): The compound is hygroscopic.[4] While the amine and quinoline core are not readily hydrolyzed, the presence of moisture can facilitate degradation, especially in non-neutral pH conditions or in the presence of other reactive species. For related compounds like quinapril hydrochloride, hydrolysis is a primary degradation route.[7]

-

pH: The stability of the compound in solution is pH-dependent. In acidic solutions, the amino group is protonated, which can protect it from certain oxidative reactions by reducing the nucleophilicity of the nitrogen atom.[8] Conversely, in alkaline conditions (pH > 9), the free base is liberated, which may be more susceptible to oxidation.[1]

-

Oxidation: Aromatic amines are susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. This process can lead to the formation of colored impurities and a loss of potency.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be oxidation and photodecomposition. These pathways can lead to the formation of various byproducts, including quinolin-4-one derivatives and polymerized materials.

Caption: Potential Degradation Pathways for Quinolin-4-amine HCl.

Recommended Storage and Handling Protocols

To ensure the long-term integrity of this compound, strict adherence to proper storage and handling procedures is essential. These protocols are derived from safety data sheets and an understanding of the compound's chemical nature.

Storage Conditions

Based on guidelines for related quinoline salts, the following conditions are recommended:

-

Temperature: Store at room temperature in a cool area.[2][9]

-

Atmosphere: Keep the container tightly closed and, for long-term storage, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[10]

-

Light: Store in a dark place or use amber vials to protect from light.[9][10]

-

Moisture: Protect from moisture and store in a dry, well-ventilated area.[10] The compound should be handled in a controlled environment to minimize water absorption.

Safe Handling Procedures

This compound is classified as harmful if swallowed and causes skin and eye irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[11][12]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]

-

Spills: In case of a spill, avoid generating dust. Use an absorbent material to clean up and place it in an appropriate container for disposal.[12]

Analytical Methodology: Stability-Indicating HPLC Protocol

A stability-indicating analytical method is crucial for quantifying the purity of this compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard technique for this purpose.[2]

Rationale for Method Design

The goal is to develop a method that can separate the active compound from its potential degradation products and impurities.

-

Column Choice: A reverse-phase C18 column is typically effective for separating aromatic compounds like quinolines.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) provides good separation efficiency. The buffer controls the ionization state of the amine, which is critical for achieving sharp, symmetrical peaks.

-

Detection: Quinoline has a strong chromophore, making UV detection highly sensitive. A detection wavelength is chosen based on the UV-Vis spectrum of the compound.

Step-by-Step HPLC Protocol

-

Preparation of Solutions:

-

Standard Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.[14]

-

Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution. For forced degradation studies, the sample would be subjected to stress conditions (e.g., acid/base hydrolysis, oxidation, heat, photolysis) before dilution.

-

-

Chromatographic Conditions:

-

Instrument: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.02 M Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program: A time-based gradient, for example: 0-10 min (95% A, 5% B -> 50% A, 50% B), 10-15 min (50% A, 50% B -> 95% A, 5% B), followed by a re-equilibration period.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Monitor at a wavelength determined by the UV maximum of the analyte. .

-

Injection Volume: 10 µL.

-

-

System Suitability Testing (SST):

-

Before sample analysis, perform at least five replicate injections of the standard solution.

-

The Relative Standard Deviation (RSD) for the peak area should be ≤ 2.0%.

-

Tailing factor for the main peak should be ≤ 2.0.

-

Theoretical plates should be ≥ 2000.

-

-

Analysis and Data Interpretation:

-

Inject the sample solutions.

-

Identify the peak for this compound by comparing its retention time with the standard.

-

Calculate the purity or extent of degradation by comparing the peak area of the main compound to the total area of all peaks (Area % method).

-

Caption: Workflow for HPLC-Based Stability Testing.

Conclusion

This compound is a valuable chemical entity whose utility is maximized when its chemical properties and stability are well understood. Its sensitivity to light and moisture necessitates careful storage and handling, including protection from light and storage in a dry, inert environment. The use of a validated, stability-indicating HPLC method is essential for ensuring the purity and quality of the material throughout its lifecycle in research and development. By adhering to the principles and protocols outlined in this guide, scientists can confidently utilize this compound while ensuring the integrity and reproducibility of their results.

References

-

Wikipedia. (n.d.). Quinoline. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

-

MDPI. (2026). Molecular Structure of the Monohydrate Hydrochloride Salt of the Antimalarial Drug Chloroquine. Retrieved February 4, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved February 4, 2026, from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved February 4, 2026, from [Link]

-

Arabian Journal of Chemistry. (n.d.). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (2025). Forced Degradation Study of Quinapril by UPLC-DAD and UPLC/ MS/MS: Identification of By-products and Development of Degradation Kinetics. Retrieved February 4, 2026, from [Link]

-

Stanisz, B. (2003). Kinetics of degradation of quinapril hydrochloride in tablets. Pharmazie, 58(4), 249-251. Retrieved February 4, 2026, from [Link]

-

National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved February 4, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C9H9ClN2 | CID 12255326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Quinoline - Wikipedia [en.wikipedia.org]

- 5. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo<sub>2</sub>S<sub>4</sub>/g-C<sub>3</sub>N<sub>4</sub> particles - Arabian Journal of Chemistry [arabjchem.org]

- 7. Kinetics of degradation of quinapril hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 530-64-3|Quinoline hydrochloride|BLD Pharm [bldpharm.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Protocol for Quinolin-4-amine Hydrochloride in Cell Culture Assays

Abstract & Scientific Rationale

Quinolin-4-amine hydrochloride (CAS: 16853-62-4) represents the fundamental pharmacophore of the 4-aminoquinoline class, a scaffold historically significant in the development of antimalarials (e.g., chloroquine) and autophagy inhibitors. While often utilized as a fragment-based screening tool or a negative control for side-chain dependent derivatives, it retains weak base properties capable of lysosomotropic accumulation.

This application note provides a rigorous framework for using 4-AQ HCl in vitro. Unlike its alkylated derivatives (e.g., Chloroquine), the naked scaffold lacks the lipophilic side chains that drastically enhance lysosomal uptake. Therefore, precise handling and higher molar concentrations are often required to observe phenotypic effects. This guide focuses on solubility management, cytotoxicity profiling, and validation of autophagy flux inhibition.

Chemical Properties & Reconstitution Strategy[1]

The hydrochloride salt form significantly improves water solubility compared to the free base, but stability in complex media requires adherence to strict preparation protocols.

Physicochemical Data

| Property | Specification |

| Compound Name | This compound |

| CAS Number | 16853-62-4 |

| Molecular Weight | ~180.63 g/mol (varies slightly by hydration/HCl stoichiometry) |

| Solubility (Water) | ~50 mg/mL (Clear solution, may require warming) |

| Solubility (DMSO) | >100 mg/mL |

| pKa | ~5.6 (Quinoline N) and ~9.0 (Exocyclic amine) |

Stock Solution Preparation (Critical Step)

Although water-soluble, DMSO is the recommended solvent for primary stock solutions (100 mM) to ensure long-term stability and sterility, preventing hydrolysis or precipitation upon freeze-thaw cycles.

Protocol for 10 mL of 100 mM Stock:

-

Weighing: Weigh 180.6 mg of Quinolin-4-amine HCl.

-

Solvent Addition: Add 8.0 mL of high-grade anhydrous DMSO (cell culture grade).

-

Dissolution: Vortex vigorously. If particulates remain, sonicate at 37°C for 5 minutes.

-

Volume Adjustment: Adjust final volume to 10.0 mL with DMSO.

-

Sterilization: Pass through a 0.22 µm PTFE (hydrophobic) syringe filter. Note: Do not use Nylon filters with DMSO.

-

Storage: Aliquot into amber vials (avoid light) and store at -20°C. Stable for 6 months.

Mechanism of Action: Lysosomotropic Trapping

To interpret assay results correctly, researchers must understand the "Ion Trap" mechanism. 4-AQ HCl enters cells via passive diffusion in its neutral form. Upon entering the acidic environment of the lysosome (pH ~4.5-5.0), the basic nitrogen atoms become protonated. The charged molecule becomes membrane-impermeable, leading to accumulation, lysosomal pH elevation, and inhibition of autophagic flux.

Mechanistic Pathway

Figure 1: Mechanism of lysosomotropic accumulation and autophagy inhibition by weak bases.

Experimental Protocol 1: Cytotoxicity Profiling (Dose-Finding)

Before functional assays, the non-toxic window must be established. The 4-AQ scaffold is generally less potent than chloroquine; therefore, a broader concentration range is necessary.

Assay Type: CCK-8 or MTT Assay Cell Line: HeLa, MCF-7, or relevant primary line.

-

Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

-

Preparation of Working Solutions:

-

Thaw 100 mM DMSO stock.

-

Prepare serial dilutions in pre-warmed complete media: 0, 10, 25, 50, 100, 200, 400 µM.

-

Control: Include a "Vehicle Control" containing DMSO equivalent to the highest drug concentration (e.g., 0.4%).

-

-

Treatment: Aspirate old media and add 100 µL of drug-containing media.

-

Incubation: Incubate for 24 or 48 hours.

-

Readout: Add reagent (MTT/CCK-8), incubate 1-4 hours, and measure absorbance.

-

Analysis: Calculate IC50. For functional autophagy assays, select the highest concentration that maintains >85% viability (typically 50-100 µM for this scaffold).

Experimental Protocol 2: Autophagy Flux Assay (LC3B Turnover)

This is the gold-standard assay to verify if 4-AQ HCl is successfully blocking the lysosome. A successful block results in the accumulation of LC3B-II (the lipidated autophagosome marker) because it cannot be degraded.

Experimental Workflow

Figure 2: Step-by-step workflow for validating autophagy inhibition via Western Blot.

Detailed Methodology

-

Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Treatment Groups:

-

Untreated: Complete media only.

-

Vehicle: Media + DMSO (matching drug volume).

-

4-AQ HCl: 50 µM and 100 µM (based on cytotoxicity data).

-

Positive Control: Chloroquine (50 µM) or Bafilomycin A1 (100 nM).

-

-

Duration: Treat for 4 to 6 hours . Note: Prolonged treatment (>24h) with lysosomotropic agents can cause secondary cytotoxicity that confounds results.

-

Lysis: Wash cells 2x with ice-cold PBS. Lyse directly in RIPA buffer containing protease/phosphatase inhibitors.

-

Western Blot:

-

Load 20-30 µg protein per lane.

-

Use a high-percentage acrylamide gel (12-15%) to resolve LC3B-I (16 kDa) and LC3B-II (14 kDa).

-

Primary Antibody: Anti-LC3B (1:1000).

-

Loading Control: Anti-Beta-Actin or GAPDH.

-

-

Interpretation: 4-AQ HCl should cause an increase in the LC3B-II band intensity compared to the untreated control, indicating a block in autophagosome degradation.

Troubleshooting & Validation (Self-Validating Systems)

| Observation | Potential Cause | Corrective Action |

| Precipitation in Media | Drug crashed out upon dilution. | Vortex media immediately after adding stock. Ensure stock is DMSO-based if >10 mM. |

| No LC3B-II Increase | Concentration too low for the scaffold. | The "naked" 4-AQ scaffold is less potent than Chloroquine. Increase concentration (up to 100 µM) or check cell line basal autophagy levels. |

| High Cytotoxicity | pH shift in media. | At >100 µM, HCl salts can acidify weak buffers. Check media pH; add HEPES if necessary. |

| LC3B-I/II Smearing | Gel percentage too low. | Use 15% SDS-PAGE or Gradient Gels (4-20%) for sharp separation of the low MW LC3B bands. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724, 4-Aminoquinoline. Retrieved from [Link]

- Kaufmann, A. M., & Krise, J. P. (2007).Lysosomal sequestration of amine-containing drugs: Analysis and therapeutic implications. Journal of Pharmaceutical Sciences. (Mechanistic basis of ion trapping).

-

Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy.[1][2] (Standard protocol for Flux Assays).

- Solomon, V. R., & Lee, H. (2009).Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology. (Structure-Activity Relationship of the 4-aminoquinoline scaffold).

- Homewood, C. A., et al. (1972).The uptake of 4-aminoquinoline antimalarials by Plasmodium berghei and erythrocytes. (Historical context on scaffold uptake).

Sources

Application Note: Metal-Catalyzed Synthesis of Substituted 4-Aminoquinolines

Beyond Classical : Precision C-N Coupling Protocols

Executive Summary & Therapeutic Relevance

The 4-aminoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of essential antimalarials (Chloroquine, Amodiaquine) and emerging kinase inhibitors. Historically, these moieties were synthesized via Nucleophilic Aromatic Substitution (

This guide details Transition Metal-Catalyzed Cross-Coupling methodologies—specifically Palladium (Buchwald-Hartwig) and Copper (Ullmann-type)—that overcome these limitations. These protocols enable the coupling of electron-rich, sterically hindered, or deactivated amines to the quinoline core with high regioselectivity and mild conditions.

Mechanistic Framework: The Catalyst Design Challenge

The primary challenge in coupling amines to 4-haloquinolines is the heterocyclic nitrogen (N1) . The quinoline nitrogen is a strong

The Solution: Use bulky, electron-rich phosphine ligands or chelating bisphosphines. These ligands create a steric wall that prevents the quinoline N1 from coordinating to the metal, while still allowing the oxidative addition of the C4-halogen.

Graphviz Diagram: Palladium Catalytic Cycle & Inhibition Pathway

The following diagram illustrates the active catalytic cycle versus the catalyst deactivation pathway caused by the quinoline nitrogen.

Figure 1: The Buchwald-Hartwig catalytic cycle for quinolines. Red paths indicate catalyst deactivation (poisoning) by the quinoline nitrogen, which must be mitigated by ligand selection.

Protocol A: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Broad substrate scope, electron-rich amines, and late-stage functionalization.

Catalyst & Ligand Selection Matrix

| Component | Recommendation | Rationale |

| Precatalyst | Stable sources of Pd(0)/Pd(II). | |

| Ligand (Primary) | Xantphos or BINAP | Bidentate ligands with wide bite angles enforce reductive elimination and resist N-displacement. |

| Ligand (Advanced) | BrettPhos | Specialized for primary amines; bulky structure prevents catalyst poisoning. |

| Base | ||

| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents reduce competitive coordination of polar substrates. |

Step-by-Step Procedure

Scale: 1.0 mmol 4-chloroquinoline

-

Preparation:

-

Oven-dry a 10 mL Schlenk tube or microwave vial containing a magnetic stir bar.

-

Cool under a stream of Argon or Nitrogen.

-

-

Reagent Loading (In Glovebox or under counter-flow):

-

Add 4-chloroquinoline derivative (1.0 mmol, 1.0 equiv).

-

Add Amine (1.2 mmol, 1.2 equiv).

-

Add

(11.2 mg, 0.05 mmol, 5 mol%). -

Add Xantphos (43.4 mg, 0.075 mmol, 7.5 mol%) (Note: 1.5:1 Ligand/Pd ratio).

-

Add

(650 mg, 2.0 mmol, 2.0 equiv).

-

-

Solvation:

-

Seal the vessel.

-

Inject anhydrous 1,4-Dioxane (3.0 mL) via syringe through the septum.

-

Critical: Sparge the solvent with Argon for 5 minutes to remove dissolved oxygen.

-

-

Reaction:

-

Heat the reaction mixture to 100°C in an oil bath (or microwave reactor) for 12–16 hours .

-

Monitoring: Check TLC (EtOAc/Hexane 1:1) or LC-MS for consumption of the chloride.

-

-

Workup:

-

Cool to room temperature.

-

Dilute with EtOAc (10 mL) and filter through a pad of Celite to remove inorganic salts and Pd black.

-

Wash the filtrate with water (

mL) and brine ( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: Gradient of Hexanes

EtOAc. For polar products, use DCM:MeOH (95:5).

-

Protocol B: Copper-Catalyzed Oxidative Coupling (Ullmann-Type)

Best for: Cost-sensitive scale-up or when Pd-catalysis fails due to specific interferences. This method often utilizes air as an oxidant or requires higher temperatures.

Experimental Workflow

Scale: 1.0 mmol

-

Reagents:

-

Charge a tube with 4-iodoquinoline (preferred over chloro for Cu-catalysis) (1.0 mmol).

-

Add Amine (1.5 mmol).

-

Add CuI (19 mg, 0.1 mmol, 10 mol%).

-

Add L-Proline (23 mg, 0.2 mmol, 20 mol%) or 1,10-Phenanthroline .

-

Add

(2.0 equiv).

-

-

Reaction:

-

Add DMSO (2.0 mL).

-

Heat to 90–110°C for 24 hours under Argon.

-

Note: Unlike Pd, Cu-catalysis is less sensitive to oxygen if running an oxidative coupling (e.g., from boronic acids), but for Halide displacement, inert atmosphere is safer.

-

-

Workup:

-

Requires thorough washing with aqueous

(10%) to sequester copper ions (blue aqueous layer) during extraction.

-

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos or RuPhos (bulky ligands). Increase catalyst loading to 10 mol%. |

| Debromination/Dechlorination | Ensure the amine is not sterically overcrowding the center. Switch base to | |

| Pd Black Precipitation | Ligand Dissociation | Increase Ligand:Metal ratio to 2:1. Ensure strictly anhydrous solvents. |

| Product Trapped in Aqueous | Amphoteric Nature | 4-Aminoquinolines are basic. Adjust aqueous layer pH to >10 before extraction. |

Graphviz Diagram: Optimization Logic Tree

Figure 2: Decision matrix for troubleshooting low yields in metal-catalyzed aminations.

References

-

Buchwald-Hartwig Cross-Coupling Mechanism & Scope

-

Palladium-Catalyzed Synthesis of 4-Aminoquinolines (Specific Protocol)

-

Copper-Catalyzed Approaches (Ullmann-type)

- Source: Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions: The post-Ullmann chemistry.

-

Review of 4-Aminoquinoline Synthetic Strategies

-

Source: Delgado, F., et al. (2025).[5] 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry.

-

-

Ligand Effects in Amination (BrettPhos/Xantphos)

- Source: Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Assembly of 4-aminoquinolines via palladium catalysis: a mild and convenient alternative to SNAr methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

Application Note: Quinolin-4-amine Hydrochloride as a Mechanistic Probe

The following Application Note and Protocol Guide is designed for researchers investigating antimalarial mechanisms, lysosomotropic pharmacokinetics, and fragment-based drug discovery (FBDD).

Introduction & Scientific Utility

Quinolin-4-amine hydrochloride (4-Aminoquinoline HCl; CAS: 16525-26-7 / Free base: 578-68-7) serves as the fundamental pharmacophore probe for the 4-aminoquinoline class of antimalarials (e.g., Chloroquine, Amodiaquine).[1] Unlike complex drug derivatives, this core scaffold allows researchers to isolate and study the essential molecular interactions—specifically

Primary Applications:

-

Heme Detoxification Probe: Used to inhibit the biocrystallization of toxic free heme into hemozoin (

-hematin) in cell-free assays.[2] -

Lysosomotropic Indicator: Acts as a model weak base to study pH-dependent accumulation in acidic organelles (lysosomes/digestive vacuoles).[2]

-

Fragment-Based Drug Discovery (FBDD): utilized as a ligand efficiency standard in kinase inhibitor screening and DNA intercalation studies.[2]

Mechanism of Action

The utility of Quinolin-4-amine HCl as a probe relies on two synergistic mechanisms: Ion Trapping and Heme Capping .[2]

-

Ion Trapping (Lysosomotropism): The quinoline ring nitrogen is a weak base (

for the ring N, but the 4-amino group shifts basicity). In the neutral cytoplasmic pH (7.2), a fraction of the molecule remains uncharged and permeable. Upon entering the acidic digestive vacuole (pH -

Heme Capping (Biocrystallization Inhibition): Malaria parasites degrade hemoglobin, releasing toxic free heme (Ferriprotoporphyrin IX).[2] The parasite detoxifies this by polymerizing it into inert hemozoin.[2] Quinolin-4-amine probes bind to the fastest-growing face of the hemozoin crystal via

-

Mechanism Diagram

Caption: Schematic of the dual-mechanism action: pH-dependent accumulation followed by physical capping of the hemozoin crystal.

Chemical Properties & Handling

| Property | Specification |

| Molecular Formula | |

| Molecular Weight | 180.63 g/mol |

| Solubility | Water (>50 mM), DMSO (>100 mM), Ethanol (Moderate) |

| Appearance | White to off-white crystalline solid |

| Storage | Desiccate at -20°C; Protect from light (hygroscopic) |

| Stability | Stable in aqueous solution for 24h at 4°C; DMSO stocks stable for 3 months at -20°C. |

Experimental Protocols

Protocol A: High-Throughput

-Hematin Inhibition Assay

Purpose: To quantify the intrinsic ability of the probe to inhibit heme polymerization, independent of cellular uptake.

Reagents:

-

Stock Solution: 100 mM Quinolin-4-amine HCl in DMSO.

-

Hemin Stock: 1.5 mM Hemin chloride in 0.1 M NaOH (Prepare fresh).

-

Acetate Buffer: 10 M, pH 5.0.

-

Solvent: DMSO.

Step-by-Step Procedure:

-

Preparation: In a 96-well V-bottom plate, dispense 20

L of test probe (serial dilutions in DMSO, range 0.1 - 1000 -

Hemin Addition: Add 100

L of Hemin stock solution. -

Initiation: Trigger polymerization by adding 100

L of Acetate Buffer (pH 5.0). Final pH should be approx 5.2.[2] -

Incubation: Seal plate and incubate at 60°C for 18–24 hours . (Heat mimics the physiological crystallization kinetics).[2]

-

Wash Step: Centrifuge plate (3000 x g, 15 min). Discard supernatant (contains unpolymerized heme bound to probe).[2]

-

Solubilization: Wash pellet with 200

L DMSO to remove non-specifically bound heme. Centrifuge and discard supernatant. -

Dissolution: Dissolve the remaining pellet (pure

-hematin) in 200 -

Quantification: Measure absorbance at 405 nm .

Protocol B: Fluorescence-Based Cellular Accumulation

Purpose: To visualize lysosomotropic accumulation using the probe's intrinsic fluorescence (blue/cyan emission).

Reagents:

-

Cells: Plasmodium falciparum infected erythrocytes (trophozoite stage) or macrophage cell line (e.g., RAW 264.7).

-

Probe: 10 mM stock in water.

-

Counterstain: LysoTracker Red (for colocalization).[2]

Step-by-Step Procedure:

-

Seeding: Plate cells on sterile glass coverslips or confocal dishes.

-

Treatment: Treat cells with 50

M Quinolin-4-amine HCl for 1–2 hours at 37°C.-

Optimization: Concentration may need adjustment based on cell type sensitivity.[2]

-

-

Counterstaining: Add LysoTracker Red (50 nM) during the last 30 minutes of incubation.

-

Washing: Wash 3x with PBS (pH 7.4).[2] Do not fix (fixation permeabilizes membranes, causing probe leakage).[2]

-

Imaging: Live-cell imaging via Confocal Microscopy.

-

Analysis: Measure Pearson’s Correlation Coefficient (PCC) between Channel 1 and 2 to confirm lysosomal localization.

Experimental Workflow Diagram

Caption: Workflow for the in vitro

Troubleshooting & Critical Notes

-

Solubility Issues: If the HCl salt precipitates in high-concentration DMSO stocks, add 5-10% water or use pure water for the stock. The free base requires DMSO/Ethanol.[2]

-

False Positives in Assay: Ensure the final DMSO concentration in the well is <2.5%, as high DMSO can inhibit heme polymerization independently of the probe.

-

Fluorescence Quenching: Heme is a potent fluorescence quencher.[2] In Protocol B, if the probe binds heme effectively, its fluorescence signal may decrease. This "fluorescence quenching" can actually be used as a secondary readout for binding affinity.[2]

References

-

Mechanism of Heme Capping: Egan, T. J., et al. "Quinoline anti-malarial drugs inhibit spontaneous formation of beta-hematin (malaria pigment)."[2][3] Biochemical Journal, 1994.[2] Link

-

Beta-Hematin Assay Protocol: Ncokazi, K. K., & Egan, T. J. "A high-throughput screening assay for antimalarial activity based on the inhibition of beta-hematin formation."[2] Analytical Biochemistry, 2005.[2][4] Link

-

Lysosomotropism: Kaufmann, A. M., & Krise, J. P. "Lysosomal sequestration of amine-containing drugs: analysis and therapeutic implications." Journal of Pharmaceutical Sciences, 2007.[2] Link

-

Structure-Activity Relationships: Kaschula, C. H., et al. "Structure-activity relationships in 4-aminoquinoline antiplasmodials."[2] Journal of Medicinal Chemistry, 2002.[2] Link

Sources

- 1. medipol.edu.tr [medipol.edu.tr]

- 2. 4-Aminoquinoline | C9H8N2 | CID 68476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]

Troubleshooting & Optimization

Technical Support Center: A Researcher's Guide to Optimizing Quinolin-4-amine Hydrochloride Synthesis

Welcome to the comprehensive technical support guide for the synthesis of Quinolin-4-amine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their synthesis. Here, we move beyond standard protocols to offer in-depth, field-tested insights into overcoming common experimental hurdles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you with the knowledge to not just follow a method, but to troubleshoot and optimize it effectively.

Section 1: Troubleshooting the Amination of 4-Chloroquinoline

The nucleophilic aromatic substitution (SNAr) of 4-chloroquinoline with an amine source is a cornerstone of Quinolin-4-amine synthesis. However, achieving high yields and purity can be challenging. This section addresses the most frequent issues encountered during this critical step.

Frequently Asked Questions (FAQs) - Amination Reaction

Q1: My amination reaction is sluggish, and the conversion of 4-chloroquinoline is low. What are the likely causes and how can I improve the reaction rate?

A1: Low conversion is a common frustration. The reactivity of 4-chloroquinoline is influenced by several factors. Here’s a systematic approach to diagnosing and resolving the issue:

-

Temperature: The SNAr reaction is often thermally demanding. Insufficient temperature is a primary reason for slow reactions. For many amine substitutions on 4-chloroquinoline, temperatures in the range of 120-150 °C are necessary.[1] Consider a stepwise increase in temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Solvent Choice: The polarity and boiling point of your solvent are critical. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are often excellent choices as they can solvate the intermediate Meisenheimer complex, thereby stabilizing the transition state and accelerating the reaction.[2] If using a lower boiling point solvent, the reaction may not be reaching the required activation energy.

-

Excess Amine: Using a stoichiometric amount of the amine may not be sufficient to drive the reaction to completion. An excess of the amine (typically 2-5 equivalents) can significantly increase the reaction rate by Le Chatelier's principle.[1] If your amine is valuable, consider using a less expensive, non-nucleophilic organic base to scavenge the HCl generated in situ.

-

Catalysis: While many aminations of 4-chloroquinoline proceed without a catalyst, certain less reactive amines may benefit from catalysis. Copper(I) salts, such as CuI, have been shown to catalyze the amination of haloquinolines.[2] Palladium-catalyzed Buchwald-Hartwig amination is another powerful method, particularly for forming C-N bonds with a wide range of amines, although it requires careful optimization of ligands and bases.

Q2: I'm observing significant side product formation, which is complicating purification and lowering my yield. What are the common side products and how can I minimize them?

A2: Side product formation is a key challenge in maximizing the yield of the desired Quinolin-4-amine. Here are the usual suspects and mitigation strategies:

-

Hydrolysis of 4-chloroquinoline: The most common side product is 4-hydroxyquinoline, formed by the reaction of 4-chloroquinoline with any residual water in the reaction mixture.

-

Mitigation: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry your amine source if it is hygroscopic. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

-

-

Dimerization or Polymerization: Under harsh conditions, side reactions involving the quinoline core or the amine can occur.

-

Mitigation: Avoid excessively high temperatures or prolonged reaction times. Once the reaction has reached completion (as determined by monitoring), it is crucial to work it up promptly.

-

-

Reactivity of the Amine: If your amine has other reactive functional groups, these may compete in the reaction.

-

Mitigation: Protect sensitive functional groups on your amine before the amination reaction and deprotect them in a subsequent step.

-

Experimental Protocol: Optimized Amination of 4-Chloroquinoline

This protocol provides a robust starting point for the synthesis of Quinolin-4-amine.

-

Reagent Preparation:

-

Ensure 4-chloroquinoline is pure. If necessary, recrystallize from a suitable solvent.

-

Use anhydrous DMF as the solvent.

-

Use a 3-fold molar excess of the desired amine.

-

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-chloroquinoline (1 equivalent).

-

Add anhydrous DMF.

-

Add the amine (3 equivalents) to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to 130 °C with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent system). The reaction is typically complete within 6-12 hours.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Quinolin-4-amine.

-

Section 2: Troubleshooting this compound Salt Formation and Purification

The conversion of the free base Quinolin-4-amine to its hydrochloride salt is a critical step for purification and improving the compound's stability and handling properties.

Frequently Asked Questions (FAQs) - Hydrochloride Salt Formation

Q1: I'm having trouble precipitating my this compound salt. It either remains an oil or gives a very poor yield. What can I do?

A1: Precipitation issues are common when forming amine salts. The key is to carefully control the solvent environment and the addition of acid.

-

Solvent System: The choice of solvent is paramount. You need a solvent in which the free base is soluble, but the hydrochloride salt is insoluble.

-

Recommended Solvents: A common and effective method is to dissolve the crude Quinolin-4-amine in a minimal amount of a polar solvent like isopropanol or ethanol. Then, add a solution of HCl in a less polar solvent, such as diethyl ether or dioxane, dropwise.[3] This change in solvent polarity will induce precipitation of the salt.

-

Troubleshooting: If an oil forms, it may be due to the salt being too soluble in the initial solvent. Try using a less polar solvent for the initial dissolution or adding an anti-solvent (a solvent in which the salt is very insoluble, like hexane) after the acid addition. Cooling the mixture in an ice bath can also promote crystallization.[3]

-

-

Rate of Acid Addition: Adding the HCl solution too quickly can lead to the formation of an amorphous solid or an oil. Slow, dropwise addition with vigorous stirring allows for the formation of well-defined crystals.

-

Seeding: If you have a small amount of previously synthesized, pure this compound, adding a seed crystal to the supersaturated solution can initiate crystallization.

Q2: The purity of my final this compound is not satisfactory. What are the likely impurities and how can I remove them?

A2: Impurities in the final product can originate from the starting materials, side products from the amination reaction, or the work-up and salt formation process.

-

Common Impurities:

-

Unreacted 4-chloroquinoline: This can be carried through the work-up.

-

4-hydroxyquinoline: From hydrolysis during the reaction or work-up.

-

Excess Amine: If a large excess was used in the amination.

-

Solvent Residues: From the crystallization process.

-

-

Purification Strategies:

-

Recrystallization: This is the most powerful technique for purifying crystalline solids. The key is to find a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of ethanol and water or isopropanol and diethyl ether can be effective.

-

Washing: Before recrystallization, washing the crude hydrochloride salt with a solvent in which the impurities are soluble but the salt is not can be very effective. For example, washing with cold acetone or diethyl ether can remove less polar impurities.

-

pH Adjustment and Extraction: If significant amounts of the free base or other basic impurities are present, you can dissolve the crude product in an acidic aqueous solution, wash with an organic solvent to remove neutral impurities, and then carefully basify the aqueous layer to precipitate the pure free base, which can then be converted back to the hydrochloride salt.

-

Q3: My this compound is difficult to filter and dry. It forms a fine powder that clogs the filter paper. How can I improve the physical properties of my product?

A3: The physical form of the precipitate is crucial for efficient isolation. Fine powders can be a result of rapid precipitation.

-

Controlling Crystal Growth:

-

Slower Precipitation: As mentioned before, slow addition of the HCl solution and allowing the crystallization to occur slowly (e.g., by letting the solution cool to room temperature gradually and then placing it in a refrigerator) will lead to larger, more easily filterable crystals.

-

Solvent Choice: The solvent system can influence crystal habit. Experimenting with different solvent mixtures for the precipitation can lead to better-formed crystals.

-

-

Filtration Techniques:

-

Filter Aid: If you consistently get a fine powder, using a filter aid like Celite® can help. A thin pad of the filter aid is placed on the filter paper before filtration.

-

-

Drying:

-

Ensure the product is thoroughly washed with a volatile solvent (like diethyl ether) to remove residual crystallization solvent before drying.

-

Dry the product under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) to remove all residual solvents. Be mindful of the compound's stability at higher temperatures.

-

Data Presentation & Visualization

Table 1: Troubleshooting Guide for this compound Synthesis

| Issue | Potential Cause | Recommended Solution |

| Low Reaction Conversion | Insufficient temperature, improper solvent, stoichiometric reagents. | Increase temperature, use aprotic polar solvents (DMF, DMSO), use an excess of the amine. |

| Side Product Formation | Presence of water, excessive heat, prolonged reaction time. | Use anhydrous reagents and solvents, run under inert atmosphere, monitor reaction closely and work up promptly. |

| Poor Precipitation of HCl Salt | Incorrect solvent system, rapid acid addition. | Use a solvent system where the salt is insoluble (e.g., isopropanol/ether), add HCl solution dropwise with stirring, cool the mixture. |

| Low Purity of Final Product | Co-precipitation of impurities. | Recrystallize from a suitable solvent system (e.g., ethanol/water), wash the crude salt with an appropriate solvent. |

| Difficult Filtration | Formation of fine particles. | Slow down the precipitation process, use a filter aid (Celite®). |

Workflow for Optimizing this compound Synthesis

Caption: A decision-making workflow for the synthesis and purification of this compound.

References

-

What is the best way to convert my amine compound from the free amine into the salt form HCl? ResearchGate. (2020). [Link]

-

Yousuf, S. K., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(18), 5873-5876. [Link]

-

Romero, A. H., & Delgado, G. E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]

-

Aboelnaga, A., & EL-Sayeda, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263. [Link]

Sources

Technical Support Center: Quinolin-4-amine Hydrochloride Solubility & Handling Guide

Case ID: TECH-SOL-Q4A-001 Compound: Quinolin-4-amine hydrochloride (4-Aminoquinoline HCl) Classification: Small Molecule / Heterocyclic Amine Salt Status: Active Support Protocol

Executive Summary: The Solubility Paradox

This compound presents a classic "solubility paradox" frequently encountered in drug discovery. As a hydrochloride salt, it is designed for aqueous solubility, yet researchers often report precipitation when diluting from DMSO stocks into biological buffers (PBS) or cell culture media.

This guide deconstructs the physicochemical forces at play—specifically the Common Ion Effect and pKa-dependent ionization —and provides a self-validating workflow to ensure your compound remains in solution during assays.

Part 1: The Chemistry of the Problem (Root Cause Analysis)

To troubleshoot effectively, we must understand why the compound crashes out.

-

The pKa Factor: The ring nitrogen of 4-aminoquinoline has a pKa of approximately 9.17 [1].

-

At pH 7.4 (Physiological): The compound is predominantly protonated (

), existing as a cationic species. Theoretically, this charge should make it water-soluble. -

The Trap: If your buffer pH drifts upward (e.g., old media becoming alkaline), the equilibrium shifts toward the neutral Free Base , which is highly lipophilic and insoluble in water.

-

-

The Common Ion Effect (The Real Culprit):

-

Standard buffers like PBS contain a high concentration of Sodium Chloride (~137 mM NaCl).

-

Mechanism: The high concentration of Chloride ions (

) in the buffer shifts the solubility equilibrium backward, forcing the Quinolin-4-amine HCl salt to precipitate out of solution, even if the pH is correct [2]. This is often mistaken for "poor solubility" when it is actually a thermodynamic penalty imposed by the buffer composition.

Part 2: DMSO Stock Preparation (The Source)

Objective: Create a stable, high-concentration stock solution (typically 10mM - 100mM) without degradation or "hidden" micro-precipitation.

Critical Protocol: Anhydrous Solubilization

| Parameter | Specification | Reason |

| Solvent | Anhydrous DMSO (≥99.9%) | DMSO is hygroscopic. Absorbed water alters the solvent structure, reducing solubility for lipophilic salts and promoting hydrolysis [3]. |

| Vessel | Glass or Polypropylene | Avoid Polystyrene (can be dissolved by DMSO). |

| Temperature | Ambient to 37°C | Gentle warming overcomes the crystal lattice energy of the salt. |

| Visual Check | Clear, colorless/yellowish | Cloudiness indicates undissolved salt or moisture contamination. |

Troubleshooting Workflow: The Dissolution Decision Matrix

Figure 1: Decision tree for solubilizing stubborn hydrochloride salts in DMSO.

Part 3: Aqueous Dilution (The Danger Zone)

Objective: Dilute the DMSO stock into assay media (final conc. usually <1%) without triggering immediate precipitation.

The "Crash-Out" Phenomenon:

When you pipette 1 µL of 100 mM DMSO stock into 1 mL of PBS, the local concentration at the pipette tip momentarily exceeds the solubility limit. Combined with the Common Ion Effect (Cl- from PBS) and the Dielectric Shock (DMSO

The "Intermediate Step" Protocol (Recommended)

Do NOT add high-concentration DMSO stock directly to cold PBS/Media.

Step-by-Step Methodology:

-

Prepare an Intermediate Dilution:

-

Dilute your DMSO stock 1:10 into sterile distilled water (not PBS) or a low-salt buffer (e.g., 10mM HEPES, pH 7.4).

-

Why? This lowers the organic content and allows the salt to solvate in water without the competitive pressure of high Chloride ions from PBS.

-

-

Secondary Dilution:

-

Add this intermediate solution to your final Cell Culture Media or PBS.

-

Result: The compound is already hydrated, preventing the "shock" precipitation.

-

-

Temperature Management:

-

Ensure all media/buffers are pre-warmed to 37°C . Cold buffers decrease kinetic solubility significantly.

-

Solubility Limits in Common Buffers

| Buffer System | Risk Level | Mechanism of Failure | Recommendation |

| Water (ddH2O) | Low | High solubility (no common ion). | Use for intermediate dilution. |

| PBS (1x) | High | High [Cl-] triggers Common Ion Effect. | Add slowly; keep final conc < 100 µM. |

| DMEM/RPMI + Serum | Moderate | Serum albumin (BSA) binds drug, preventing precipitation. | Serum is protective. Issues arise in serum-free conditions. |

Mechanism of Precipitation in Media

Figure 2: Mechanistic pathway of precipitation upon aqueous dilution. The Common Ion Effect and Dielectric Shock are the primary drivers of failure.

Part 4: Frequently Asked Questions (FAQs)

Q1: My compound precipitated in the freezer (-20°C). Is it ruined?

-

Answer: Likely not. DMSO freezes at 18.5°C. As it freezes, it can exclude the solute, creating local supersaturation and crystals.[3]

-

Fix: Thaw completely at room temperature, then warm to 37°C and vortex/sonicate until clear. If a precipitate remains that won't dissolve, moisture may have entered the vial (DMSO is hygroscopic), permanently crashing out the free base. In that case, discard.

Q2: Can I acidify the media to improve solubility?

-

Answer: Yes, but with caution. Since Quinolin-4-amine is a base (pKa ~9.17), lowering pH ensures it remains protonated (soluble). However, cell culture media cannot tolerate pH < 7.0 without affecting cell viability.

-

Strategy: Ensure your media is not alkaline (pink/purple color). If it is, the pH > 8.0 may be deprotonating your compound. Replace with fresh media (pH 7.2–7.4).

Q3: Why does it dissolve in water but not PBS?

-

Answer: This is the Common Ion Effect [2].[2][4][5] Water lacks Chloride ions. PBS has ~140mM Chloride. The product of

exceeds the Solubility Product constant (

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68476, 4-Aminoquinoline. Retrieved from [Link][6]

-

LibreTexts Chemistry. (2019). The Common-Ion Effect.[4] Retrieved from [Link]

Sources

Part 1: Troubleshooting the Quinoline Core Construction

<Technical Support Center: Overcoming Side Reactions in 4-Aminoquinoline Synthesis

Welcome to the technical support center dedicated to the synthesis of 4-aminoquinolines. This versatile scaffold is a cornerstone in medicinal chemistry, famously embodied in antimalarial drugs like Chloroquine.[1][2] However, its synthesis can be fraught with challenges, from stubborn side reactions to low yields. This guide provides in-depth troubleshooting advice, grounded in mechanistic principles, to help you navigate these synthetic hurdles and optimize your route to this critical molecular framework.

The journey to a 4-aminoquinoline typically begins with the construction of the foundational quinoline ring, most commonly via the Conrad-Limpach or Gould-Jacobs reactions.[1] Success here is pivotal, as impurities generated at this stage can be difficult to remove later.

FAQ 1: My Conrad-Limpach reaction is producing a mixture of 4-hydroxy and 2-hydroxyquinoline isomers. How can I favor the desired 4-hydroxy product?

This is a classic regioselectivity issue rooted in the initial condensation step between the aniline and the β-ketoester.

Root Cause Analysis: Aniline's nitrogen can attack either the ketone or the ester carbonyl of the β-ketoester.[3]

-

Kinetic Control (lower temperatures, e.g., room temp): Attack occurs at the more reactive ketone, leading to a β-aminoacrylate (enamine). This intermediate cyclizes to the desired 4-hydroxyquinoline .[3]

-

Thermodynamic Control (higher temperatures, e.g., ~140 °C): Attack occurs at the ester, forming a β-keto acid anilide. This intermediate, via the Knorr quinoline synthesis pathway, cyclizes to the undesired 2-hydroxyquinoline .[3][4][5]

Troubleshooting & Optimization:

| Parameter | Recommendation to Favor 4-Hydroxyquinoline | Rationale |

| Condensation Temperature | Maintain a moderate temperature (room temperature to gentle reflux) during the initial condensation. | This favors the kinetically controlled pathway, leading to the enamine precursor of the 4-hydroxy product.[3] |

| Catalyst | Use of a mild acid catalyst (e.g., a trace of HCl or H₂SO₄) can facilitate the desired condensation at the ketone. | Catalysis can promote the formation of the Schiff base, a key step in the Conrad-Limpach pathway.[3] |

| Reaction Time | Monitor the reaction closely to ensure complete formation of the enamine before proceeding to the high-temperature cyclization. | Incomplete initial condensation will carry unreacted starting materials into the next, more aggressive step, leading to byproducts. |

FAQ 2: The high-temperature (250 °C) cyclization step in my Conrad-Limpach synthesis results in significant charring and poor yields. What can I do to improve this?

The thermal cyclization is often the most challenging step, requiring high energy to overcome the aromaticity of the aniline ring.[1][6]

Root Cause Analysis: The harsh temperatures required for the thermal annulation can lead to thermal decomposition of the starting material and product, resulting in tar formation.[7]

Troubleshooting & Optimization:

-

Solvent Choice is Critical: Early syntheses performed neat (without solvent) often gave yields below 30%.[1][7] The use of high-boiling, inert solvents is crucial for efficient heat transfer and to minimize decomposition.

| Solvent | Boiling Point (°C) | Advantages | Disadvantages |

| Dowtherm A | 257 °C | Excellent heat transfer, widely used and referenced.[6] | Can be difficult to remove. |

| Diphenyl ether | 259 °C | Effective and relatively inexpensive.[6] | Solid at room temperature, unpleasant odor.[6] |

| Mineral Oil | > 275 °C | Inexpensive.[6] | Difficult to handle and remove due to its viscosity.[6] |

-

Modern Alternatives to Bruteforce Heat:

-

Eaton's Reagent (P₂O₅ in MeSO₃H): This powerful cyclizing agent can promote the reaction at significantly lower temperatures (e.g., 80-100 °C), often leading to cleaner reactions and higher yields.[8][9][10]

-

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields by providing efficient, uniform heating, thereby minimizing thermal decomposition.[11][12]

-

Visualizing the Core Problem: Conrad-Limpach vs. Knorr Pathway

Caption: Competing pathways in aniline and β-ketoester reactions.

Part 2: From Hydroxyquinoline to Aminoquinoline: Key Intermediate Steps

Once the 4-hydroxyquinoline core is successfully synthesized, it must be activated for the final amination step. This typically involves chlorination followed by nucleophilic aromatic substitution (SNAr).

FAQ 3: My chlorination of 4-hydroxyquinoline using phosphorus oxychloride (POCl₃) is messy and gives low yields. Are there safer or more efficient methods?

POCl₃ is a common but notoriously aggressive and moisture-sensitive reagent.

Root Cause Analysis: Incomplete reactions can occur due to reagent decomposition by atmospheric moisture. The harsh, acidic conditions can also lead to byproduct formation. Workup procedures involving quenching with ice water can be hazardous and may hydrolyze the desired product back to the starting material.[13]

Troubleshooting & Optimization:

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Standard POCl₃ | Neat POCl₃ | Reflux (90-120 °C), 4-12h | Inexpensive, powerful. | Harsh, moisture-sensitive, difficult workup.[14][15] |

| Vilsmeier-Haack Conditions | POCl₃ / DMF | Milder temperatures | More controlled, often higher yielding. | Requires an extra reagent (DMF). |

| Thionyl Chloride | SOCl₂ / cat. DMF | Reflux | Can be less toxic and produce higher yields in some cases.[16] | Can also be aggressive. |

| Phosphotriazolide Method | POCl₃ / 1,2,4-triazole / Et₃N | THF or MeCN | Forms a stable, often crystalline triazolide intermediate. Safer, cleaner reaction.[16] | Multi-step, requires more reagents. |

Recommended Protocol (Standard POCl₃ Chlorination):

-

Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (N₂ or Ar).

-

To the 4-hydroxyquinoline, add POCl₃ (typically 5-10 equivalents) slowly at room temperature.

-

Heat the mixture to reflux (approx. 110 °C) and monitor by TLC until the starting material is consumed.

-

Crucial Workup: Cool the reaction mixture and remove excess POCl₃ under reduced pressure. Do not quench directly with water.

-

Slowly and carefully add the cooled residue to a mixture of ice and ammonia or sodium bicarbonate solution to neutralize the acid and precipitate the product.

-

Extract the 4-chloroquinoline product with an organic solvent (e.g., ethyl acetate or dichloromethane).

FAQ 4: The final SNAr reaction between my 4-chloroquinoline and amine nucleophile is sluggish or fails. How can I drive it to completion?

The final step, forming the C-N bond, is a nucleophilic aromatic substitution (SNAr). Its success depends on the activation of the quinoline ring and the strength of your nucleophile.

Root Cause Analysis:

-

Poor Nucleophile: Weakly basic or sterically hindered amines will react slowly.

-

Deactivated Ring: Electron-donating groups on the quinoline ring can slow down the SNAr reaction by destabilizing the negatively charged Meisenheimer intermediate.[17]

-

Inappropriate Solvent/Base: The choice of solvent and base is critical for facilitating the reaction.

Troubleshooting & Optimization:

-

For Standard SNAr:

-

Solvent: Use polar aprotic solvents like DMF, DMSO, or NMP to solvate the cation and leave the amine nucleophile more reactive.

-

Base: If your amine is used as a salt, a non-nucleophilic base (e.g., K₂CO₃, Et₃N) is needed to free the amine.

-

Heat: These reactions often require elevated temperatures (80-150 °C).

-

-

For Challenging Couplings (The Buchwald-Hartwig Amination): When standard SNAr fails, particularly with weak nucleophiles (like anilines or amides) or for forming C-N bonds at less activated positions, a palladium-catalyzed cross-coupling is the state-of-the-art solution.[18][19][20]

Visualizing the Troubleshooting Workflow for SNAr

Caption: Decision workflow for optimizing the final amination step.

References

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from SynArchive website. [Link]

-

Wikipedia. (2023). Conrad–Limpach synthesis. In Wikipedia. [Link]

-

Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. Retrieved from Cambridge University Press. [Link]

-

MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from MDPI website. [Link]

-

Hugel, H. M., & Rali, T. (2007). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Electronic Journal of Organic Chemistry, 1-4. [Link]

-

ResearchGate. (n.d.). Conrad–Limpach synthetic route for the formation of 4-hydroxyquinoline. Retrieved from ResearchGate. [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. Retrieved from Scribd. [Link]

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. Retrieved from ResearchGate. [Link]

-

Frontiers. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from Frontiers website. [Link]

-

Wikipedia. (2023). Pfitzinger reaction. In Wikipedia. [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). Optimization for the Buchwald–Hartwig‐amination of 4aa. Retrieved from ResearchGate. [Link]

-

ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from ResearchGate. [Link]

-

Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Retrieved from Chemistry LibreTexts. [Link]

-

PubMed Central. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from PubMed Central. [Link]

-

PubMed. (2002). A mild and efficient synthesis of 4-quinolones and quinolone heterocycles. Retrieved from PubMed. [Link]

-

ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from ResearchGate. [Link]

-

PubMed. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved from PubMed. [Link]

-

YouTube. (2019). nucleophilic aromatic substitutions. Retrieved from YouTube. [Link]

-

MDPI. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from MDPI website. [Link]

-

PLOS One. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from PLOS One. [Link]

-

ResearchGate. (2020). (PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). Retrieved from ResearchGate. [Link]

-

Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from Chemical Insights. [Link]

-

MDPI. (2020). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from MDPI website. [Link]

-

ResearchGate. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Retrieved from ResearchGate. [Link]

-

Thieme. (n.d.). Product Class 4: Quinolinones and Related Systems. Retrieved from Thieme. [Link]

-

ACS Omega. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. Retrieved from ACS Omega. [Link]

-

Organic Syntheses. (n.d.). Submitted by Qiang Yang, Luckner G. Ulysse, Mark D. McLaws, Daniel K. Keefe, Peter R. Guzzo, and Brian P. Haney. Retrieved from Organic Syntheses. [Link]

-

University of Leeds. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from University of Leeds. [Link]

-

Chemistry Stack Exchange. (2023). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved from Chemistry Stack Exchange. [Link]

- Google Patents. (n.d.). CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound.

-

MDPI. (2021). A Microwave-Assisted Boudouard Reaction: A Highly Effective Reduction of the Greenhouse Gas CO 2 to Useful CO Feedstock with Semi-Coke. Retrieved from MDPI website. [Link]

-

ResearchGate. (2022). Solvent‐Free Synthesis of New Quinoline Derivatives via Eaton's Reagent Catalysed Friedländer Synthesis. Retrieved from ResearchGate. [Link]

-

Sciencemadness Discussion Board. (n.d.). The Pfitzinger Reaction. Retrieved from Sciencemadness Discussion Board. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. scribd.com [scribd.com]

- 6. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 8. A mild and efficient synthesis of 4-quinolones and quinolone heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. researchgate.net [researchgate.net]

- 19. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Optimizing reaction conditions for nucleophilic aromatic substitution on quinolines

Ticket Status: Open

Agent: Senior Application Scientist

Topic: Optimization & Troubleshooting of

Welcome to the Technical Support Center

You have reached the specialized support module for heterocyclic functionalization. This guide addresses the specific challenges of performing Nucleophilic Aromatic Substitution (

Part 1: Reactivity & Optimization Logic

Before starting a new batch, review these core parameters to determine the optimal reaction pathway.

1. The Regioselectivity Hierarchy (2- vs. 4-Position)

If your substrate is a 2,4-dichloroquinoline, you will encounter regioselectivity challenges.[1]

-

The Rule: The 4-position is generally more reactive toward nucleophilic attack than the 2-position, particularly with amine nucleophiles. This is due to the para-like resonance stabilization of the Meisenheimer intermediate, which is more effective than the ortho-like stabilization at the 2-position .

-